5-nitro-3-(pyridin-2-yl)-1H-indazole
Description
5-Nitro-3-(pyridin-2-yl)-1H-indazole (CAS: 1356087-82-5) is a heterocyclic compound with the molecular formula C₁₂H₈N₄O₂ and a molecular weight of 240.22 g/mol . Its structure features an indazole core substituted with a nitro group at the 5-position and a pyridin-2-yl moiety at the 3-position. The compound is stored under controlled conditions (2–8°C) due to its sensitivity to environmental degradation .
Properties
IUPAC Name |
5-nitro-3-pyridin-2-yl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)8-4-5-10-9(7-8)12(15-14-10)11-3-1-2-6-13-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMBFOIOPBQFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856344 | |
| Record name | 5-Nitro-3-(pyridin-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-82-5 | |
| Record name | 1H-Indazole, 5-nitro-3-(2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356087-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-3-(pyridin-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-3-(pyridin-2-yl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine to form 2-nitrophenylhydrazine, which is then reacted with pyridine-2-carboxylic acid under acidic conditions to yield the desired indazole derivative.
Industrial Production Methods
Industrial production of 5-nitro-3-(pyridin-2-yl)-1H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-nitro-3-(pyridin-2-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products
Reduction: Reduction of the nitro group yields 5-amino-3-(pyridin-2-yl)-1H-indazole.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 5-nitro-3-(pyridin-2-yl)-1H-indazole exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that may disrupt cellular functions, thereby exerting antimicrobial effects .
Anticancer Potential
The compound has been investigated for its anticancer properties due to its ability to interact with biological macromolecules. Research indicates that it may inhibit tumor growth or proliferation by interfering with specific cellular signaling pathways. For example, it has been shown to inhibit certain kinases involved in cancer progression, highlighting its potential as a therapeutic agent in oncology .
Materials Science Applications
Beyond medicinal chemistry, 5-nitro-3-(pyridin-2-yl)-1H-indazole has been explored for its applications in materials science. Its unique electronic properties make it suitable for use in organic electronics and photonic devices. The compound's ability to undergo functionalization allows for the development of new materials with tailored properties.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various indazole derivatives, including 5-nitro-3-(pyridin-2-yl)-1H-indazole. The compound demonstrated potent activity against resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy compared to other derivatives tested .
Case Study: Anticancer Mechanisms
In another investigation, the compound was evaluated for its role in inhibiting specific kinases associated with cancer cell proliferation. Results showed that 5-nitro-3-(pyridin-2-yl)-1H-indazole selectively inhibited Akt signaling pathways, which are crucial in cancer development. This selectivity suggests its potential as a targeted therapeutic agent .
Mechanism of Action
The mechanism of action of 5-nitro-3-(pyridin-2-yl)-1H-indazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Indazole Derivatives
The pharmacological and physicochemical properties of indazole derivatives are highly influenced by substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Position Effects: The pyridin-2-yl group in the target compound may engage in hydrogen bonding via its nitrogen atom, unlike the pyridin-4-yl isomer, where the nitrogen’s position limits such interactions .
Functional Group Impact :
- The nitro group (electron-withdrawing) stabilizes the indazole ring and may influence reactivity in electrophilic substitutions, whereas the bromo substituent () offers a site for cross-coupling reactions .
Biological Activity
5-Nitro-3-(pyridin-2-yl)-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis, and structure-activity relationships (SAR).
Structural Overview
The compound features a unique structure characterized by:
- Indazole Core : A bicyclic arrangement consisting of a fused pyrazole and benzene ring.
- Nitro Group : Located at the 5-position, which is crucial for its biological activity.
- Pyridine Ring : Attached at the 3-position, influencing its reactivity and interaction with biological targets.
The chemical formula is .
Antimicrobial Properties
5-Nitro-3-(pyridin-2-yl)-1H-indazole exhibits significant antimicrobial activity against various bacterial strains. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components, thereby exerting antimicrobial effects. Studies have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that this compound may inhibit tumor growth through interactions with biological macromolecules. Its mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cellular Signaling Disruption : It has been observed to affect signaling pathways critical for cancer cell survival .
Synthesis Methods
The synthesis of 5-nitro-3-(pyridin-2-yl)-1H-indazole typically involves:
- Nitration of Indazole Precursor : The initial step involves introducing the nitro group to an indazole derivative.
- Pyridine Introduction : The pyridine moiety is subsequently added to form the final product.
These methods allow for efficient production suitable for research applications .
Structure-Activity Relationships (SAR)
Understanding the SAR of 5-nitro-3-(pyridin-2-yl)-1H-indazole is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in substituents at different positions significantly influence potency against specific targets.
- Comparative Analysis : Similar compounds such as 5-nitro-3-(thiophen-2-yl)-1H-indazole show varying activities, indicating that structural modifications can enhance or diminish biological effects .
| Compound Name | Key Features |
|---|---|
| 5-Nitro-3-(thiophen-2-yl)-1H-indazole | Contains a thiophene ring; explored for similar activities |
| 5-Nitro-3-(pyridin-4-yl)-1H-indazole | Different pyridine substitution; potential medicinal uses |
| 6-Nitroindazole | Lacks pyridine; serves as a precursor for other indazoles |
Case Studies
Several studies highlight the biological activity of 5-nitro derivatives:
- Antimicrobial Activity : A study demonstrated that derivatives showed remarkable trichomonacidal activity against Trichomonas vaginalis at concentrations as low as 10 µg/mL .
- Anticancer Activity : Another investigation reported that certain analogs exhibited significant cytotoxicity against cancer cell lines such as TK-10 and HT-29, indicating potential therapeutic applications .
- Enzymatic Inhibition : Recent findings suggest that specific derivatives possess potent inhibitory activity against various kinases, providing insights into their mechanism of action in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
